

Application Notes and Protocols for FDW028 in a Pulmonary Metastasis Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

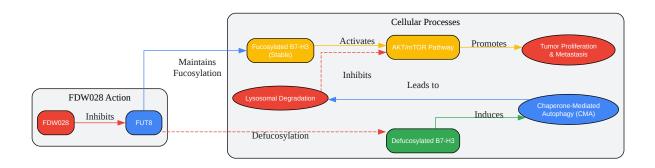
FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8), a key enzyme in core fucosylation.[1][2][3] Emerging research has highlighted the therapeutic potential of **FDW028** in oncology, particularly in the context of metastatic cancers.[3][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of **FDW028** in a preclinical pulmonary metastasis model, specifically focusing on its mechanism of action and anti-tumor efficacy.

FDW028 exerts its anti-tumor effects by inducing the defucosylation of B7-H3, a critical immune checkpoint molecule.[1][3] This defucosylation event triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, subsequently leading to the inhibition of the downstream AKT/mTOR signaling cascade.[1][2][5] The culmination of these molecular events is a significant reduction in tumor cell proliferation, migration, and ultimately, the suppression of metastasis.[1]

Mechanism of Action of FDW028

FDW028's primary mechanism involves the targeted inhibition of FUT8. This initiates a signaling cascade that culminates in the suppression of tumor growth and metastasis.





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Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of FDW028.

Table 1: In Vitro Activity of FDW028



Cell Line	Assay	IC50 / Concentrati on	Incubation Time	Outcome	Reference
SW480	Cell Proliferation	5.95 μΜ	72 h	Inhibition of cell proliferation	[1]
НСТ-8	Cell Proliferation	23.78 μΜ	72 h	Inhibition of cell proliferation	[1]
SW480	Cell Migration	50 μΜ	72 h	Significant inhibition of migration	[1]
НСТ-8	Cell Migration	50 μΜ	72 h	Significant inhibition of migration	[1]
SW480	Western Blot	50 μΜ	72 h	Promoted B7-H3 defucosylatio n and degradation; inhibited AKT/mTOR pathway	[1]
НСТ-8	Western Blot	50 μΜ	72 h	Promoted B7-H3 defucosylatio n and degradation; inhibited AKT/mTOR pathway	[1]

Table 2: In Vivo Efficacy of FDW028



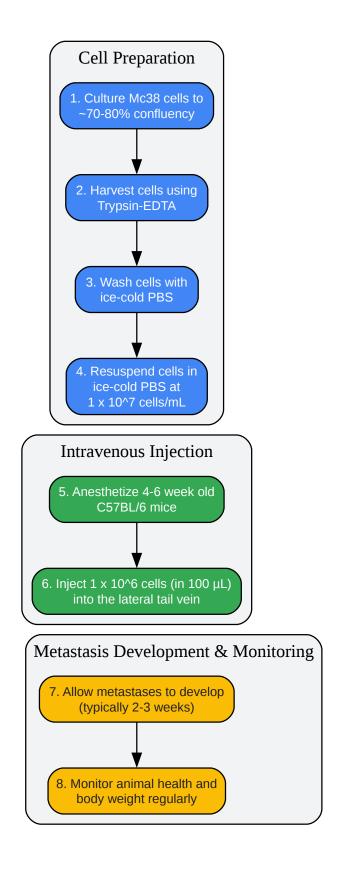
Animal Model	Cancer Type	Dosage and Administrat ion	Treatment Schedule	Outcome	Reference
SW480 Xenograft (C57BL/6 mice)	Colorectal Cancer	10 or 20 mg/kg, i.v.	Every other day	Significant anti-tumor activity, comparable to 5-Fu, with no significant weight loss	[6]
Mc38 Pulmonary Metastasis (C57BL/6 mice)	Colorectal Cancer	20 mg/kg, i.v.	Every other day	Significantly prolonged survival	[6][7]

Experimental Protocols

Protocol 1: Establishment of a Murine Pulmonary Metastasis Model

This protocol details the establishment of a pulmonary metastasis model using the murine colon carcinoma cell line, Mc38.





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Caption: Workflow for establishing a pulmonary metastasis mouse model.



Materials:

- Mc38 murine colon carcinoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS), sterile and ice-cold
- 4-6 week old C57BL/6 mice
- Syringes (1 mL) with 27-gauge needles
- Anesthetic (e.g., isoflurane)

Procedure:

- Cell Culture: Culture Mc38 cells in complete medium until they reach 70-80% confluency.
- Cell Harvesting:
 - Aspirate the culture medium and wash the cells once with PBS.
 - Add Trypsin-EDTA and incubate until cells detach.
 - Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
 - Centrifuge the cells, discard the supernatant, and wash the cell pellet with ice-cold PBS.
- Cell Preparation for Injection:
 - Resuspend the cell pellet in ice-cold, sterile PBS to a final concentration of 1 x 10⁷ cells/mL.
 - Ensure a single-cell suspension by gently pipetting. Keep the cells on ice until injection.
- Intravenous Injection:



- Anesthetize the mice according to institutional guidelines.
- Warm the tail with a heat lamp to dilate the lateral tail vein.
- Using a 1 mL syringe with a 27-gauge needle, inject 100 μL of the cell suspension (1 x 10⁶ cells) into the lateral tail vein.
- Post-injection Monitoring:
 - Return the mice to their cages and monitor for recovery from anesthesia.
 - Regularly monitor the health and body weight of the mice. Pulmonary metastases typically develop within 2-3 weeks.

Protocol 2: In Vivo Administration of FDW028

This protocol describes the preparation and intravenous administration of **FDW028** to mice with established pulmonary metastases.

FDW028 Formulation (for a 1.95 mg/mL stock solution):

- Dissolve FDW028 in DMSO to make a concentrated stock solution (e.g., 39 mg/mL).
- For a 1 mL working solution, take 50 μL of the 39 mg/mL FDW028 stock in DMSO.
- Add 400 μL of PEG300 and mix until clear.
- Add 50 μL of Tween 80 and mix until clear.
- Add 500 μ L of sterile ddH₂O to reach a final volume of 1 mL.
- The final concentration will be approximately 1.95 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[8] This solution should be prepared fresh before each use.

Administration Procedure:

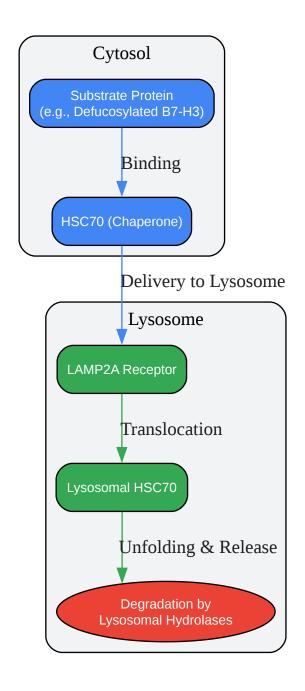
 Treatment Initiation: Begin treatment once pulmonary metastases are established (e.g., determined by imaging or at a set time point post-cell injection).



- Dosing: Administer FDW028 at a dose of 20 mg/kg via intravenous injection.[6][7]
- Treatment Schedule: Injections should be performed every other day.[6][7]
- Monitoring:
 - Monitor the body weight of the mice every other day to assess toxicity.
 - Monitor survival rates.
 - At the end of the study, lungs can be harvested for histological analysis (e.g., H&E staining) to quantify metastatic nodules.

Signaling Pathways Chaperone-Mediated Autophagy (CMA) Pathway



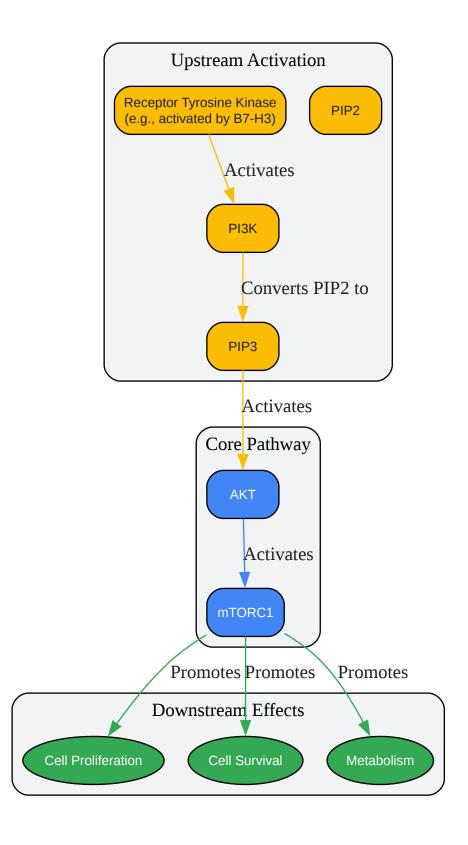


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Caption: Overview of the Chaperone-Mediated Autophagy pathway.

AKT/mTOR Signaling Pathway





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Caption: Simplified representation of the AKT/mTOR signaling pathway.



Conclusion

FDW028 represents a promising therapeutic agent for targeting metastatic cancer. Its novel mechanism of action, involving the inhibition of FUT8 and subsequent degradation of B7-H3, provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented here offer a foundational guide for researchers to explore the utility of **FDW028** in pulmonary metastasis models.

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